![molecular formula C23H17FN2O2 B6576867 5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol CAS No. 862489-81-4](/img/structure/B6576867.png)
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent parts: the phenol group, the pyrimidine ring, and the fluorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Phenols, pyrimidines, and fluorophenyl compounds each have characteristic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure. Phenols, for example, are typically polar and somewhat acidic .Scientific Research Applications
Antiallergic Effects
Allergic reactions involve immune responses triggered by specific antigens. FMP’s antiallergic properties may inhibit mast cell degranulation or modulate immune mediators. Researchers are exploring its potential in managing allergic conditions such as asthma, rhinitis, and dermatitis.
For more in-depth information, consider referring to scientific literature on FMP and related compounds . If you have any specific questions or need further details, feel free to ask!
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-21-9-5-4-8-17(21)14-28-18-10-11-19(22(27)12-18)23-20(13-25-15-26-23)16-6-2-1-3-7-16/h1-13,15,27H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFPSOGTJWIAIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Fluorophenyl)methoxy]-2-(5-phenylpyrimidin-4-yl)phenol |
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